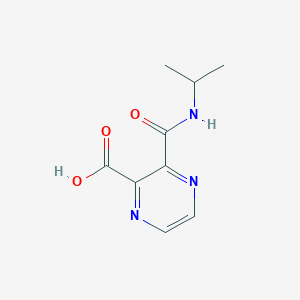
3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with isopropylamine. The reaction is carried out in the presence of a coupling reagent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
科学研究应用
3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets in bacterial cells. The compound inhibits the synthesis of essential proteins and enzymes, leading to the disruption of bacterial cell function and ultimately causing cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound targets the ribosomal machinery of bacteria .
相似化合物的比较
Similar Compounds
Pyrazinamide: A well-known antitubercular drug that shares a similar pyrazine core structure.
Pyrazine-2-carboxamide: Another pyrazine derivative with antimicrobial properties.
Pyrazine-2-carboxylic acid: The parent compound used in the synthesis of various pyrazine derivatives.
Uniqueness
3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid is unique due to its specific isopropylcarbamoyl group, which imparts distinct chemical and biological properties. This structural modification enhances its antimicrobial activity and makes it a valuable compound for further research and development .
属性
分子式 |
C9H11N3O3 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
3-(propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c1-5(2)12-8(13)6-7(9(14)15)11-4-3-10-6/h3-5H,1-2H3,(H,12,13)(H,14,15) |
InChI 键 |
YGUWFBPBECUEQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C1=NC=CN=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


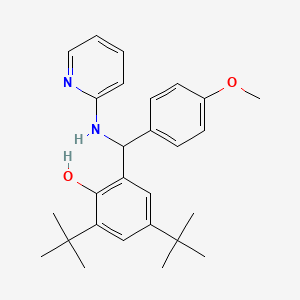
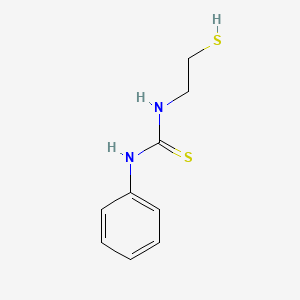
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)
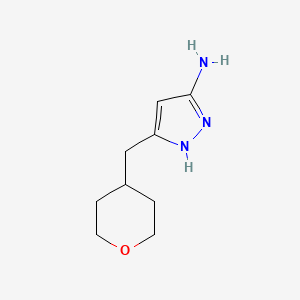
![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)
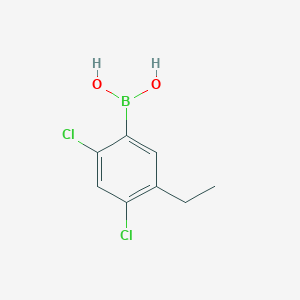
![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
![N-(4-(benzyloxy)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B13988638.png)
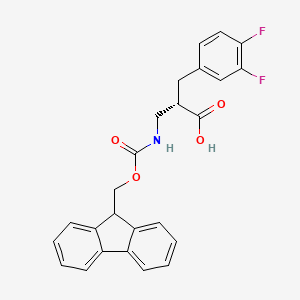
![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)

![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)

